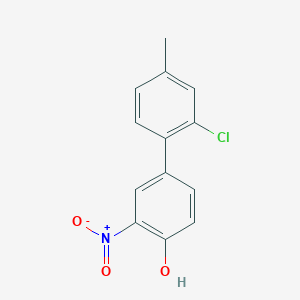
4-(Naphthalen-2-yl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Naphthalen-2-yl)-2-nitrophenol, 95% (4-NPN-95) is a synthetic compound used in scientific research and laboratory experiments. It is a common reagent used in organic synthesis and has a variety of applications in scientific research.
Wirkmechanismus
4-(Naphthalen-2-yl)-2-nitrophenol, 95% is believed to act by binding to a specific site on the enzyme or receptor. This binding causes a conformational change in the enzyme or receptor, which then leads to a change in its activity. This change in activity can result in a variety of effects, including the inhibition or activation of enzyme activity, the inhibition or activation of receptor activity, or the modulation of signal transduction pathways.
Biochemical and Physiological Effects
4-(Naphthalen-2-yl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and proteases. It has also been shown to modulate signal transduction pathways, including those involving cAMP, cGMP, and calcium. In addition, 4-(Naphthalen-2-yl)-2-nitrophenol, 95% has been shown to have an inhibitory effect on the reuptake of neurotransmitters, such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Naphthalen-2-yl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, has a long shelf-life, and is relatively non-toxic. However, it is important to note that 4-(Naphthalen-2-yl)-2-nitrophenol, 95% is a synthetic compound and may not be suitable for use in certain experiments. Additionally, it may not be suitable for use in experiments involving animals or humans due to its potential toxicity.
Zukünftige Richtungen
Given the wide range of applications of 4-(Naphthalen-2-yl)-2-nitrophenol, 95%, there are many potential future directions for research. For example, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as an inhibitor of enzymes involved in drug metabolism. Additionally, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as a modulator of signal transduction pathways. Additionally, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as an inhibitor of neurotransmitter reuptake. Finally, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as a therapeutic agent for the treatment of various diseases and disorders.
Synthesemethoden
4-(Naphthalen-2-yl)-2-nitrophenol, 95% can be synthesized by a variety of methods. One method involves the reaction of naphthalene-2-carboxylic acid with nitric acid and sodium nitrite. This reaction produces a dinitrophenol intermediate that is then reduced with sodium borohydride to form 4-(Naphthalen-2-yl)-2-nitrophenol, 95%.
Wissenschaftliche Forschungsanwendungen
4-(Naphthalen-2-yl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, including in studies of enzyme kinetics, protein-ligand interactions, and drug metabolism. It has also been used in studies of the effects of drugs on cells, as well as in studies of the effects of drugs on the central nervous system.
Eigenschaften
IUPAC Name |
4-naphthalen-2-yl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-16-8-7-14(10-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXMSIXKSIVOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686280 |
Source


|
| Record name | 4-(Naphthalen-2-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-2-YL)-2-nitrophenol | |
CAS RN |
1261899-92-6 |
Source


|
| Record name | 4-(Naphthalen-2-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)
